6-Bromoisochroman derivatives have garnered significant attention in the scientific community due to their diverse biological activities and potential therapeutic applications. These compounds have been studied for their roles as epigenetic modulators, kinase inhibitors, and nucleic acid crosslinking agents, among other functions. The following analysis delves into the mechanism of action and applications of 6-Bromoisochroman derivatives across various fields, as elucidated by recent research findings.
In the field of oncology, 6-Bromoisochroman derivatives have shown promise as inhibitors of bromodomains, particularly the BET family, which are involved in the regulation of key oncogenes and anti-apoptotic proteins. These inhibitors have the potential to modulate transcriptional programs that lead to phenotypic changes in cancer cells1. Moreover, the irreversible inhibition of tyrosine kinases by certain derivatives has demonstrated enhanced antitumor activity, as evidenced by the efficacy of compound 16a in a human epidermoid carcinoma xenograft model2.
The antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline has been evaluated against plant pathogenic fungi, showing high antifungal activities with EC50 values ranging from 17.47 to 70.79 µg/mL. The mechanism of action involves a decline in mycelial reducing sugar, chitosan, soluble protein, and pyruvate content, as well as chitinase activity4.
6-Bromo-3'-nitroflavone, a synthetic flavonoid, has been characterized for its high affinity for benzodiazepine receptors. It exhibits anxiolytic-like effects without causing myorelaxant effects or anterograde amnesia, suggesting a potential role as a partial agonist of the benzodiazepine receptors5.
Bromodomains, which can be targeted by 6-Bromoisochroman derivatives, have been implicated in the maintenance of euchromatin and the prevention of heterochromatin spreading. This antisilencing function is crucial for the regulation of gene expression at heterochromatin-euchromatin boundaries6.
Derivatives such as 6-bromomeisoindigo have been found to selectively inhibit Stat3-associated tyrosine kinases and repress cellular Stat3 activity. Notably, 6-bromomeisoindigo induced apoptosis in a significant proportion of CD133+ pancreatic cancer stem cells, highlighting its potential application in targeting cancer stem cells across various cancer types8.
6-Bromoisochroman can be classified as an organic compound, specifically an aromatic heterocycle. It is often synthesized for research purposes and has applications in various fields, including pharmaceuticals and material science. The compound can be sourced from chemical suppliers or synthesized in laboratory settings.
The synthesis of 6-Bromoisochroman can be achieved through several methods, with one common approach involving the bromination of isochroman derivatives. This process typically requires specific reaction conditions, including temperature control and the use of catalysts.
The synthesis often requires careful monitoring of reaction parameters such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 6-Bromoisochroman is . Its structure can be represented as follows:
C1COCC2=C1C=C(C=C2)Br
This notation indicates the connectivity of atoms within the molecule, highlighting the presence of a bromine atom attached to the aromatic system.
6-Bromoisochroman can undergo various chemical reactions typical for aromatic compounds:
Common reagents for these reactions include:
The mechanism of action for 6-Bromoisochroman primarily involves its interactions with biological targets that may include enzymes or receptors. The presence of the bromine atom can enhance its lipophilicity and potentially improve its binding affinity to target sites.
6-Bromoisochroman has several scientific uses:
6-Bromoisochroman represents a structurally significant brominated isochroman derivative within heterocyclic chemistry. Its core isochroman scaffold—a benzannulated oxygen heterocycle—incorporates a bromine substituent that confers distinctive electronic properties and synthetic versatility. As a functionalized heterocycle, it serves as a valuable intermediate in pharmaceutical development and materials science, bridging classical organic synthesis and contemporary methodological advancements [9].
The systematic IUPAC name for this compound is 6-bromoisochromane, unambiguously defining the position of the bromine atom on the fused benzene ring. Its molecular formula is C₉H₉BrO, corresponding to a molecular weight of 213.07 g/mol. The canonical SMILES notation (BrC1=CC2CCOCC=2C=C1
) and InChIKey (LHXQWWFCWFMCHO-UHFFFAOYSA-N
) provide machine-readable descriptors for chemical databases and computational studies [2]. The numbering scheme prioritizes the oxygen atom (position 1) in the pyran ring, with bromine at carbon 6 (Table 1).
Table 1: Molecular Identity of 6-Bromoisochroman
Property | Value |
---|---|
IUPAC Name | 6-bromoisochromane |
CAS Registry Number | 182949-90-2 |
Molecular Formula | C₉H₉BrO |
Molecular Weight | 213.07 g/mol |
Canonical SMILES | BrC₁=CC₂CCOCC=₂C=C₁ |
InChIKey | LHXQWWFCWFMCHO-UHFFFAOYSA-N |
6-Bromoisochroman integrates two critical structural features:
The bromine atom also increases molecular polarizability, impacting crystallinity and solubility profiles essential for material design. Computational analyses indicate a dipole moment of ~2.8 Debye and moderate lipophilicity (LogP ≈ 2.5), rendering the compound amenable to organic solvent-based reactions [2] [9].
Initial synthetic approaches to 6-bromoisochroman relied on multistep sequences with low atom economy. A predominant mid-1990s strategy involved:
Table 2: Evolution of Synthetic Methods for 6-Bromoisochroman
Era | Method | Limitations | Yield |
---|---|---|---|
1990s | Lactone reduction (LiAlH₄) | Side reactions, safety concerns | 30–40% |
Early 2000s | Catalytic hydrogenation (Pd/C) | Dehalogenation side products | 50–65% |
Post-2010 | Microwave-assisted ring closure | Requires optimized precursors | 75–90% |
6-Bromoisochroman gained prominence as heterocyclic chemistry shifted toward functionalized scaffolds for drug discovery. Key developments include:
Current research focuses on stereoselective synthesis (e.g., asymmetric hydrogenation) and green chemistry applications, positioning 6-bromoisochroman as a benchmark for sustainable heterocycle functionalization [6] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: